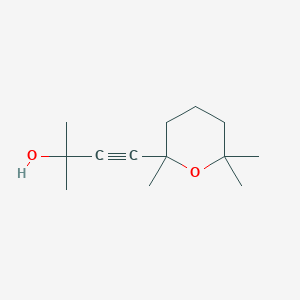

2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol

Description

Properties

IUPAC Name |

2-methyl-4-(2,6,6-trimethyloxan-2-yl)but-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-11(2,14)9-10-13(5)8-6-7-12(3,4)15-13/h14H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIOECZVNPAIKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)(C)C#CC(C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165896 | |

| Record name | 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127897-43-2 | |

| Record name | 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127897-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol can be achieved through multiple synthetic routes. One common method involves the cyclization of 2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol using (+)-10-camphorsulfonic acid (CSA) as a catalyst . This reaction proceeds under mild conditions and yields the desired product with high enantiopurity.

Another approach involves the lipase-mediated resolution of racemic this compound. This method utilizes enzymes such as Novozym® 435 lipase and lipase AK to selectively acetylate one enantiomer, allowing for the separation and purification of the desired enantiomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of industrial intermediates such as dehydrolinalool can streamline the process, making it more cost-effective and scalable .

Chemical Reactions Analysis

But-3-yn-2-ol Backbone

2-Methyl-3-butyn-2-ol serves as a precursor. Its alkyne structure enables:

-

Electrophilic substitution : The propargyl alcohol undergoes reactions such as alkylation or coupling .

-

Protection/deprotection : Common in organic synthesis for functional group management .

Enzymatic Resolution of Tetrahydropyran Alcohol

This pathway resolves enantiomers and functionalizes the tetrahydropyran core for subsequent reactions .

Coupling Reactions

The but-3-yn-2-ol group may be introduced via:

-

Alkyne Grignard chemistry : Ethynylmagnesium bromide adds to ketones (e.g., 6-methylhept-5-en-2-one) to form propargyl alcohol derivatives .

-

Cross-coupling : Copper-mediated reactions (e.g., paraformaldehyde/CuBr) enable alkyne functionalization .

Oxidation and Reduction

-

Alkyne oxidation : KMnO₄ or NaIO₄ oxidizes alkynes to carboxylic acids (e.g., cinenic acid) .

-

Epoxide ring-opening : Acidic (e.g., H₂SO₄) or basic conditions cleave epoxides to diols .

Functional Group Compatibility

The compound’s dual functionality allows diverse reactivity:

-

Tetrahydropyran : Participates in acetal/ketal formation, nucleophilic substitutions, and enzymatic resolutions .

-

But-3-yn-2-ol : Engages in alkylation, coupling, and oxidation/reduction .

Research Trends

Recent studies focus on:

-

Enantioselective methods : Enzymatic resolution improves optical purity .

-

Alternative oxidation : NaIO₄ replaces KMnO₄ to enhance yields .

-

Catalytic efficiency : Copper-mediated reactions streamline alkyne functionalization .

This compound’s synthesis highlights the interplay of enzymatic resolution, functional group transformations, and coupling chemistry. Its dual functionality positions it as a versatile intermediate in organic and medicinal chemistry.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a butynol moiety and a tetrahydropyran ring, with a molecular formula of C15H28O and a molecular weight of approximately 238.38 g/mol. The presence of both alkyne and alcohol functional groups enhances its reactivity, making it suitable for diverse chemical reactions.

Synthetic Chemistry Applications

Reactivity in Organic Synthesis

The compound's unique structure allows it to participate in various organic reactions, including:

- Alkyne Reactions : The terminal alkyne can undergo reactions such as hydroboration and oxidation to form aldehydes or ketones.

- Alcohol Reactions : The alcohol functional group can participate in esterification and etherification reactions.

Case Study: Stereoselective Synthesis

A notable application is in the stereoselective synthesis of linaloyl oxide from its enantiomeric forms. The use of lipases as catalysts has demonstrated high enantioselectivity, allowing for the effective separation of isomers which can be utilized in flavor chemistry .

Pharmaceutical Applications

Potential Biological Activity

Research indicates that compounds similar to 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol exhibit various biological activities. Its structural characteristics suggest potential interactions with biological targets, which could lead to the development of new therapeutic agents.

Case Study: Chiral Building Blocks

The compound serves as a chiral building block for synthesizing pharmaceutical intermediates. The enantiomeric forms of related alcohols have been successfully used in the preparation of biologically active compounds, showcasing their importance in drug development .

Flavor Chemistry Applications

Natural Flavor Compounds

Due to its structural similarity to naturally occurring terpenes, this compound can be utilized in the synthesis of flavoring agents. Its derivatives have been explored for their potential use in food and fragrance industries.

Data Table: Comparison of Flavor Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Linalool | C10H18O | Floral aroma; used in perfumes and flavorings |

| Geraniol | C10H18O | Exhibits antimicrobial properties; found in essential oils |

| Linaloyl Oxide | C12H22O3 | Derived from linalool; used for its pleasant scent |

Mechanism of Action

The mechanism of action of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in stereoselective reactions, influencing the formation of specific enantiomers. Enzymes such as lipases play a crucial role in mediating these reactions, facilitating the selective acetylation or hydrolysis of the compound .

Comparison with Similar Compounds

Core Structural Analog: (E,E)-4-Methyl-6-[2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-yl)-1,3-butadienyl]-2H-pyran-2-one

Key Differences :

- Backbone : The analog contains a pyran-2-one ring instead of a tetrahydro-2H-pyran group.

- Substituents : A conjugated diene system replaces the alkyne, reducing electrophilicity.

Table 1: Structural Comparison

Alkyne-Containing Analog: 2-Methyl-4-(4-(2-octyl-2H-tetrazol-5-yl)phenyl)but-3-yn-2-ol (4b)

Key Similarities :

- Both compounds share the 2-methylbut-3-yn-2-ol backbone.

- The alkyne group enables modular derivatization.

Key Differences :

Table 2: Physical Properties

Pyran-2-one Derivatives ()

Compounds like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) highlight the role of aromatic substituents:

- Synthetic Methods: Nucleophilic additions (e.g., ethanolamine or butylamine) to α,β-unsaturated ketones yield derivatives with 48–65% efficiency .

- Thermal Stability : Higher melting points (164–171°C) due to crystalline packing from benzoyl groups .

Key Contrast : The target compound’s alkyne and tetrahydro-2H-pyran substituents likely reduce crystallinity compared to rigid pyran-2-one analogs.

Biological Activity

The compound 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol (CAS 127897-43-2) has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article presents a comprehensive overview of the biological activities associated with this compound, including its antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that derivatives of the tetrahydropyran structure exhibit significant antibacterial properties. For instance, compounds derived from (S)-(-)-5-(hydroxymethyl)-2-(2',6',6'-trimethyltetrahydro-2H-pyran-2-yl)phenol have shown moderate antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for some derivatives was reported to be around 100 μg/mL , indicating a potential therapeutic application against resistant bacterial strains .

Anticancer Activity

The cytotoxic effects of tetrahydropyran derivatives have been evaluated in several cancer cell lines. For example, compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation. A study reported IC50 values ranging from 5.3 to 18.5 μg/mL against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer) .

The biological activity of this compound can be attributed to its ability to induce oxidative stress in target cells. The compound appears to increase the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Furthermore, it has been suggested that the compound's interaction with cellular membranes may disrupt normal cellular functions, contributing to its cytotoxic effects .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving alkynylation and cyclization. For example, a tetrahydropyran ring can be introduced using 3,4-dihydro-2H-pyran under acidic conditions (e.g., pyridinium p-toluenesulfonate in dry dichloromethane) to protect hydroxyl groups . Subsequent reduction steps may employ reagents like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) to deprotect or modify intermediates. Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to achieving high yields.

Q. How is the stereochemistry of the tetrahydro-2H-pyran moiety verified?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in studies of structurally related pyran derivatives (e.g., Acta Crystallographica reports) . Alternatively, nuclear Overhauser effect (NOE) experiments and 2D NMR techniques (HSQC, HMBC) can confirm spatial arrangements of substituents.

Q. What analytical techniques are used to characterize intermediates and final products?

- Methodological Answer :

- Chromatography : HPLC or GC-MS for purity assessment.

- Spectroscopy :

- NMR : H, C, and DEPT-135 for functional group identification .

- IR : To confirm hydroxyl (3200–3600 cm) and alkyne (~2100 cm) groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

Advanced Research Questions

Q. How can synthetic yields be improved in multi-step reactions involving sensitive intermediates?

- Methodological Answer :

- Protection-Deprotection Strategies : Use silyl ethers (e.g., tert-butyldimethylsilyl) or benzyl groups to stabilize reactive hydroxyl moieties .

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for stereoselective steps.

- Reaction Monitoring : In-situ FTIR or LC-MS to track intermediate stability and optimize reaction times .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .

- Isotopic Labeling : Use C-labeled precursors to trace carbon connectivity in ambiguous cases.

- Crystallography : Single-crystal X-ray diffraction to unambiguously assign stereocenters .

Q. What mechanistic insights explain the formation of the tetrahydro-2H-pyran ring in this compound?

- Methodological Answer : The pyran ring likely forms via acid-catalyzed cyclization of a diol or alkene precursor. For example, protonation of a hydroxyl group in 3,4-dihydro-2H-pyran generates an oxonium ion, which undergoes nucleophilic attack by an adjacent alcohol to form the six-membered ring . Solvent polarity and temperature influence the reaction pathway (e.g., favoring chair-like transition states).

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods when handling volatile intermediates (e.g., THF, dichloromethane) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Data : Refer to EPA DSSTox or ECHA databases for acute toxicity profiles .

Key Challenges in Advanced Research

- Stereochemical Purity : Achieving enantiomeric excess >99% may require chiral auxiliaries or enzymatic resolution .

- Scalability : Transitioning from milligram to gram-scale synthesis often necessitates flow chemistry or continuous reactors to maintain control over exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.